molecular formula C10H13NO3 B12441099 (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B12441099
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H13NO3. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceuticals, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, glycine, and methyl acrylate.

    Aldol Condensation: Benzaldehyde undergoes an aldol condensation with glycine to form a β-hydroxy-α-amino acid intermediate.

    Esterification: The intermediate is then esterified with methyl acrylate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acyl chlorides, anhydrides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of amides or esters

Scientific Research Applications

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-Phenylisoserine hydrochloride: A related compound with similar structural features but different stereochemistry.

    tert-Butyl-(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate: Another derivative with a tert-butyl protecting group.

Uniqueness

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its methyl ester group also differentiates it from other similar compounds, potentially affecting its solubility and reactivity.

Biological Activity

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral amino acid derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a methyl ester, amino group, and hydroxyl group, positions it as a versatile building block for various biological applications. This article delves into its biological activity, synthesis routes, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C10_{10}H13_{13}NO3_3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 150949-07-8

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Hypoglycemic Effects : Studies have shown that derivatives of this compound can enhance glucose uptake in cells without cytotoxic effects. For instance, compounds similar to this compound have been tested for their ability to activate FFAR1 receptors at concentrations around 10 μM .
  • Mechanism of Action : The compound's activity is attributed to its interaction with specific molecular targets through hydrogen bonding and electrostatic interactions facilitated by its hydroxyl and amino groups. This allows it to modulate various biological pathways effectively.
  • Potential Therapeutic Applications : Given its structural properties, this compound is being investigated as a precursor in the synthesis of biologically active molecules aimed at treating conditions such as diabetes and metabolic disorders .

Synthesis Routes

Several synthetic pathways have been developed for this compound:

Synthesis MethodDescription
Mitsunobu Reaction Utilizes bromoaldehydes and methyl esters of hydroxyphenylpropanoic acids under standard conditions to yield the target compound .
Reduction Techniques The amino group can be reduced using lithium aluminum hydride or sodium borohydride, enhancing its reactivity for further modifications.

These methods underscore the compound's accessibility for ongoing research and development.

Case Studies

  • In Vitro Studies : Experiments conducted on HepG2 cells demonstrated that compounds derived from this compound increased glucose consumption and lactate release without affecting cell viability across various concentrations (2.5 to 25 μM) .
  • Animal Studies : In vivo testing on CD-1 mice showed that certain derivatives induced a hypoglycemic effect during oral glucose tolerance tests, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with its stereoisomers:

CompoundKey DifferencesBiological Activity
(2R,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoateDifferent stereochemistry affects reactivityVaries based on structural modifications
(2R,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoateAltered functional group positioningPotentially different interaction profiles

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9-/m0/s1

InChI Key

WZPZWAQKLOPJEL-IUCAKERBSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.